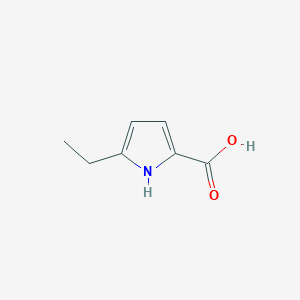

5-ethyl-1H-pyrrole-2-carboxylic acid

Overview

Description

5-Ethyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative featuring a carboxylic acid group at position 2 and an ethyl substituent at position 5 of the pyrrole ring. Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.15 g/mol. Pyrrole carboxylic acids are critical intermediates in pharmaceuticals and agrochemicals due to their versatility in functionalization .

Preparation Methods

Detailed Preparation Methods

Preparation via Pyrrolylmagnesium Bromide and Ethyl Chloroformate

A classical method involves the reaction of pyrrolylmagnesium bromide with ethyl chloroformate to form ethyl pyrrole-2-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid. This method is well-documented and yields high purity products.

-

- Formation of pyrrolylmagnesium bromide by reacting pyrrole with magnesium in ether.

- Addition of ethyl chloroformate to form the ester intermediate.

- Hydrolysis of the ester under acidic or basic conditions to yield 5-ethyl-1H-pyrrole-2-carboxylic acid.

-

- High regioselectivity.

- Good yields with controlled reaction conditions.

-

- Requires handling of moisture-sensitive organometallic reagents.

- Multi-step process with careful temperature control.

This method is described in detail in Organic Syntheses procedures and is a reliable route for producing pyrrole-2-carboxylic acid derivatives.

Alkylation of Pyrrole-2-carboxylate Esters

Ethyl substitution at the 5-position can be achieved by alkylation of ethyl pyrrole-2-carboxylate using ethyl halides under basic conditions.

-

- Deprotonation of ethyl pyrrole-2-carboxylate at the 5-position using a strong base (e.g., sodium hydride).

- Reaction with ethyl bromide or ethyl iodide to introduce the ethyl substituent.

- Subsequent hydrolysis of the ester to yield the carboxylic acid.

-

- Regioselectivity must be controlled to avoid substitution at undesired positions.

- Reaction conditions such as solvent, temperature, and base choice significantly affect yield.

This approach allows direct introduction of the ethyl group but may require chromatographic purification to separate regioisomers.

Alternative Routes Involving Pyrrole-2-carbaldehyde Derivatives

An indirect method involves the conversion of pyrrole-2-carbaldehyde to 5-ethyl derivatives via Friedel–Crafts acylation and subsequent transformations.

-

- Starting from pyrrole-2-carbaldehyde, Friedel–Crafts acylation introduces acyl groups at the 5-position.

- Reduction or modification of the acyl group to an ethyl substituent.

- Final hydrolysis or oxidation steps to yield the carboxylic acid.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pyrrolylmagnesium bromide + Ethyl Chloroformate | Pyrrole, Mg, ethyl chloroformate | 60-75 | High regioselectivity, well-established | Sensitive reagents, multi-step |

| Alkylation of Ethyl Pyrrole-2-carboxylate | Ethyl halide, strong base | 50-65 | Direct ethylation, simpler reagents | Possible regioisomer formation |

| Friedel–Crafts Acylation Route | Pyrrole-2-carbaldehyde, acyl chloride | 40-60 | Versatile for substituted pyrroles | More complex steps, lower yield |

Research Findings and Optimization

Reaction Conditions: Temperature control is critical, especially in organometallic reactions, to prevent side reactions and decomposition.

Purification: Chromatographic techniques are often necessary to isolate the desired 5-ethyl isomer, particularly in alkylation methods.

Yield Optimization: Monitoring reaction progress by NMR or HPLC allows fine-tuning of reaction time and reagent stoichiometry to maximize yield.

Scale-Up Considerations: The organometallic route is scalable but requires inert atmosphere techniques, while alkylation methods may be more amenable to larger scale synthesis with appropriate purification.

Summary Table of Key Data

| Parameter | Details |

|---|---|

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| CAS Number | 630128-54-0 |

| Purity (Commercial) | ~95% (Sigma-Aldrich) |

| Physical Form | Solid |

| Storage Temperature | Room temperature |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C3 and C5) due to resonance stabilization. The ethyl group at C5 exerts a mild electron-donating effect, while the carboxylic acid at C2 directs substitution to the less hindered C3 position.

Key Reactions:

-

Halogenation :

Chlorination using N-chlorosuccinimide (NCS) in acetonitrile/acetic acid at 0°C selectively introduces chlorine at C3 (Fig. 1A) . Fluorination with Selectfluor under similar conditions yields the 3-fluoro derivative, though competing acetoxylation may occur . -

Friedel-Crafts Acylation :

Reaction with acetyl chloride in the presence of AlCl₃ generates 3-acetyl-5-ethyl-1H-pyrrole-2-carboxylic acid. Yields depend on steric hindrance from the ethyl group .

Table 1: Electrophilic Substitution Conditions and Outcomes

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, forming 5-ethyl-1H-pyrrole. This reaction is critical for simplifying the core structure in medicinal chemistry applications.

Mechanism:

-

Thermal Decarboxylation : Heating above 200°C in inert solvents (e.g., diphenyl ether) yields CO₂ and the decarboxylated product .

-

Acid-Catalyzed Decarboxylation : Concentrated HCl at reflux removes the carboxyl group via a six-membered transition state .

Functional Group Transformations

The carboxylic acid participates in classical derivatization reactions:

Esterification

Reaction with ethanol in H₂SO₄ yields ethyl 5-ethyl-1H-pyrrole-2-carboxylate, enhancing solubility for further reactions.

Conditions : 1:5 molar ratio (acid:ethanol), H₂SO₄ (cat.), reflux, 8h. Yield : 85–90%.

Amide Formation

Coupling with amines via EDCl/HOBt forms amides, useful in drug discovery:

Example : Reaction with benzylamine produces N-benzyl-5-ethyl-1H-pyrrole-2-carboxamide .

Yield : 70–75% (THF, r.t., 12h).

Oxidation and Reduction

-

Oxidation : MnO₂ oxidizes the ethyl group to a ketone, forming 5-acetyl-1H-pyrrole-2-carboxylic acid.

-

Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group, yielding 5-ethyl-2-(hydroxymethyl)-1H-pyrrole.

Metal Complexation

The pyrrole nitrogen and carboxylate oxygen coordinate transition metals. For example, Cu(II) forms a stable complex with a 1:2 stoichiometry (metal:ligand), characterized by UV-Vis and ESR spectroscopy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrrole derivatives, including 5-ethyl-1H-pyrrole-2-carboxylic acid, exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Case Study: Antibacterial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several pyrrole derivatives. The results demonstrated that compounds with carboxylic acid functionalities exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of the ethyl group was found to play a crucial role in increasing lipophilicity, thereby enhancing cell membrane penetration.

Materials Science

Polymer Synthesis

this compound serves as a building block for synthesizing functional polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for applications in coatings, adhesives, and biomedical devices.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Properties | Applications |

|---|---|---|---|

| Conductive Polymers | This compound | High electrical conductivity | Flexible electronics |

| Biodegradable Polymers | This compound | Biocompatible, biodegradable | Medical implants |

Analytical Chemistry

Chromatography Applications

In analytical chemistry, this compound is utilized as a reference standard in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its unique chemical structure allows for effective separation and identification of related compounds in complex mixtures.

Case Study: HPLC Method Development

A recent study focused on developing an HPLC method for quantifying pyrrole derivatives in pharmaceutical formulations. The method validated using this compound as a standard showed high precision and accuracy, demonstrating its utility in quality control processes.

Mechanism of Action

The mechanism of action of 5-ethyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, while the pyrrole ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-ethyl-1H-pyrrole-2-carboxylic acid and related pyrrole derivatives:

Structural and Electronic Effects

- Ethyl vs. However, it may introduce steric hindrance, affecting reactivity in electrophilic substitutions .

- Electron-Withdrawing Groups : Compounds like 5-acetyl and 5-formyl derivatives exhibit reduced electron density at the pyrrole ring due to electron-withdrawing effects, enhancing acidity (lower pKa) compared to alkyl-substituted analogs .

- Bulkier Substituents : The cyclohexyl group in 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid significantly increases molecular weight and steric bulk, which can improve binding specificity in protein targets .

Biological Activity

5-Ethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an ethyl group attached to the pyrrole ring, which influences its chemical reactivity and biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions .

The biological activity of this compound is primarily attributed to its ability to form interactions with molecular targets:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acids in target proteins.

- Hydrophobic Interactions : The pyrrole ring can engage in π-π stacking and hydrophobic interactions, enhancing binding affinity to target sites .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, certain analogs have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. One study reported IC50 values less than 10 nM against Escherichia coli, suggesting potent antibacterial effects .

Anticancer Potential

The compound's derivatives have also been evaluated for anticancer properties. A study on pyrrole-based compounds demonstrated their ability to inhibit cell proliferation in various human carcinoma cell lines, including A-431 and A-549. The structural modifications on the pyrrole ring were found to enhance cytotoxicity against cancer cells .

Data Table: Biological Activity Summary

| Activity | Target | IC50/MIC | Reference |

|---|---|---|---|

| Antibacterial | E. coli DNA gyrase | < 10 nM | |

| Antibacterial | Staphylococcus aureus | MIC = 1 μg/mL | |

| Anticancer | Various human carcinoma cells | Varies (e.g., MIC < 0.016 μg/mL) |

Case Studies

-

Antimicrobial Activity Against Drug-resistant Bacteria :

A study highlighted the effectiveness of pyrrole derivatives against drug-resistant strains of Mycobacterium tuberculosis. Compounds derived from the pyrrole structure showed promising results with MIC values below 0.016 μg/mL, demonstrating potential as new anti-TB agents . -

Structure-Activity Relationship (SAR) Studies :

Research focused on modifying the pyrrole structure to enhance biological activity revealed that certain substituents significantly increased potency against tuberculosis while maintaining low cytotoxicity. This indicates that careful structural modifications can lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the recommended techniques for structural characterization of 5-ethyl-1H-pyrrole-2-carboxylic acid, and how do intermolecular interactions influence its crystallinity?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is optimal for resolving its hydrogen-bonding network. As demonstrated for 1H-pyrrole-2-carboxylic acid (), the carboxylic acid group forms centrosymmetric dimers via N–H⋯O and O–H⋯O interactions, which stabilize the crystal lattice. For this compound, prioritize slow evaporation in ethanol/ethyl acetate mixtures to grow high-quality crystals. Pair XRD with H/C NMR and FTIR to confirm substituent placement and hydrogen-bonding motifs.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Leverage regioselective electrophilic substitution strategies. The ethyl and carboxylic acid groups are electron-donating and -withdrawing, respectively, which may shift reactivity to the pyrrole β-position (). Use tert-butyl hypochlorite for halogenation or Friedel-Crafts alkylation under controlled conditions. Purify via recrystallization (e.g., ethanol/water mixtures) and monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent).

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the carboxylic acid group. For stability, avoid strong acids/bases that may hydrolyze the pyrrole ring. Test solubility gradients in ethanol, acetonitrile, and aqueous buffers (pH 4–8) using UV-Vis spectroscopy (λ ~250–300 nm, typical for pyrrole derivatives).

Advanced Research Questions

Q. How do electronic effects of the ethyl and carboxylic acid substituents influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The carboxylic acid group deactivates the pyrrole ring, directing electrophiles to the less hindered β-positions (C3/C4). Computational modeling (e.g., DFT) can map electron density distribution (). Experimentally, compare nitration or halogenation outcomes with/without protecting the carboxylic acid (e.g., methyl ester formation). Analyze regioselectivity via H NMR coupling constants and NOE correlations.

Q. What advanced chromatographic methods are recommended for purity analysis and impurity profiling?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 μm) and gradient elution (0.1% TFA in water/acetonitrile) is effective. Validate using parameters from studies on analogous pyrrolecarboxylic acids (). For impurities, employ LC-MS with electrospray ionization (ESI) in negative mode to detect carboxylate anions (m/z ~154–165).

Q. How can researchers design structure-activity relationship (SAR) studies to explore biological activity?

- Methodological Answer : Synthesize analogs with modified ethyl chain lengths or carboxylate bioisosteres (e.g., tetrazole). Test in vitro for anti-inflammatory or antimicrobial activity using assays like COX-2 inhibition ( ) or bacterial growth kinetics. Pair with molecular docking to predict binding affinity to targets (e.g., enzymes with pyrrole-binding pockets).

Q. What strategies mitigate challenges in functionalizing the pyrrole ring without disrupting the carboxylic acid group?

- Methodological Answer : Protect the carboxylic acid as a methyl ester using SOCl/MeOH ( ). Perform reactions (e.g., Suzuki coupling) at the ethyl-substituted position, then deprotect with NaOH/EtOH. Monitor deprotection via FTIR loss of ester C=O (~1740 cm) and carboxylic acid O–H (~2500–3000 cm).

Q. How can in silico methods predict physicochemical properties relevant to drug development?

- Methodological Answer : Use tools like SwissADME to calculate logP (lipophilicity), pKa (ionization state), and bioavailability. Compare with experimental data from shake-flask logP measurements (octanol/water) and potentiometric titration. For crystallinity, apply CrystalExplorer to model Hirshfeld surfaces based on XRD data ().

Properties

IUPAC Name |

5-ethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSDXYWZVXGILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609702 | |

| Record name | 5-Ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630128-54-0 | |

| Record name | 5-Ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.